Synthesis of 2,3-Dehydro-3,4-dihydro ivermectin: A Technical Review of a Synthetic Challenge
Synthesis of 2,3-Dehydro-3,4-dihydro ivermectin: A Technical Review of a Synthetic Challenge
For Researchers, Scientists, and Drug Development Professionals
Abstract: 2,3-Dehydro-3,4-dihydro ivermectin is an analog of the potent antiparasitic agent ivermectin, showing promising activity against Leishmania amazonensis.[1][2] Despite its pharmacological interest, a detailed public-domain synthesis pathway for this specific derivative remains elusive. This technical guide provides a comprehensive overview of the synthesis of the parent compound, ivermectin, from its precursor avermectin B1. While a direct synthetic route to 2,3-Dehydro-3,4-dihydro ivermectin is not documented in the reviewed literature, this guide will discuss the hypothetical chemical transformations and challenges associated with its synthesis, based on established chemical principles.
The Established Synthesis of Ivermectin
Ivermectin is a semi-synthetic derivative of avermectin, a macrocyclic lactone produced by the fermentation of Streptomyces avermitilis.[3] The synthesis of ivermectin from avermectin B1 (a mixture of B1a and B1b) primarily involves the selective hydrogenation of the C22-C23 double bond.[3][4][5] This transformation is challenging due to the presence of other double bonds in the molecule.
The key chemical step is the reduction of the C22-C23 double bond of avermectin B1 without affecting the other four carbon-carbon double bonds.[3] This is typically achieved using a homogeneous catalyst, such as Wilkinson's catalyst (chlorotris(triphenylphosphine)rhodium(I)), or other rhodium and ruthenium-based catalysts.[6]
Reaction Scheme:
Caption: Selective hydrogenation of avermectin B1 to ivermectin.
The following is a generalized protocol based on patented methods for the synthesis of ivermectin.
Materials:
-
Avermectin B1
-
Wilkinson's Catalyst (RhCl(PPh₃)₃) or a similar Rhodium/Ruthenium catalyst
-
Toluene (or another suitable organic solvent)
-
Hydrogen gas
-
High-pressure reactor (autoclave)
-
Analytical equipment (e.g., HPLC)
Procedure:
-
A solution of avermectin B1 is prepared in an organic solvent, such as toluene, within a high-pressure reactor.
-
A catalytic amount of the rhodium or ruthenium complex is added to the solution.
-
The reactor is sealed, purged with an inert gas (e.g., nitrogen or argon), and then pressurized with hydrogen gas.
-
The reaction mixture is heated and stirred for a specified period.
-
Reaction progress is monitored using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC).
-
Upon completion, the reactor is cooled, and the pressure is released.
-
The reaction mixture is then processed to remove the catalyst and solvent, and the resulting ivermectin is purified, typically by crystallization.
Quantitative Data from Literature:
| Parameter | Value | Reference |
| Hydrogen Pressure | 0.3–4 MPa | [3] |
| Temperature | 40–80 °C | [3] |
| Catalyst Loading | Varies depending on catalyst | |
| Reaction Time | Several hours | |
| Yield | High |
Experimental Workflow:
Caption: A generalized workflow for the chemical synthesis of ivermectin.
Hypothetical Synthesis of 2,3-Dehydro-3,4-dihydro ivermectin
The synthesis of 2,3-Dehydro-3,4-dihydro ivermectin from ivermectin would require two key transformations: the introduction of a double bond at the C2-C3 position and the selective reduction of the C3-C4 double bond.
Creating a double bond at the C2-C3 position of the ivermectin core is a significant synthetic challenge. Standard methods for introducing unsaturation, such as allylic oxidation followed by elimination, are not directly applicable as there are no allylic protons at C4 that would lead to a C2-C3 double bond. A plausible, yet unproven, route could involve a multi-step sequence:
-
Functionalization at C2 or C3: This would likely require a highly selective reaction to introduce a functional group (e.g., a halogen or a sulfonate) that can serve as a leaving group. Given the complexity of the ivermectin molecule, achieving such selectivity would be difficult and may require enzymatic or chemo-enzymatic methods.
-
Elimination: Subsequent treatment with a suitable base would induce an elimination reaction to form the C2-C3 double bond.
The name "3,4-dihydro" implies the reduction of the C3-C4 double bond. The electrochemical reduction of the 1,4-diene system in ivermectin has been reported, suggesting this transformation is feasible. This could potentially be achieved through catalytic hydrogenation under specific conditions that favor the reduction of the C3-C4 bond over other double bonds in the molecule. The presence of "3,4-Dihydro ivermectin" as a known impurity of ivermectin further supports the possibility of this reduction occurring, although the specific conditions leading to its formation are not detailed in the available literature.
Hypothetical Pathway:
Caption: A speculative pathway for the synthesis of the target molecule.
Conclusion
While a definitive, experimentally validated synthesis pathway for 2,3-Dehydro-3,4-dihydro ivermectin is not publicly available, this guide provides a thorough overview of the synthesis of its parent compound, ivermectin. The synthesis of the target molecule presents significant chemical challenges, particularly in the selective introduction of the C2-C3 double bond. Further research and publication in this area are needed to elucidate a viable synthetic route. The information provided herein on the synthesis of ivermectin can serve as a foundational reference for researchers and professionals in the field of drug development and medicinal chemistry.
References
- 1. sciencegate.app [sciencegate.app]
- 2. pubs.acs.org [pubs.acs.org]
- 3. mdpi.com [mdpi.com]
- 4. Interaction of macrocyclic lactones with P-glycoprotein: structure-affinity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Spontaneous Stereoselective Oxidation of Crystalline Avermectin B1a to Its C-8a-(S)-Hydroperoxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
